REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[s:8][c:9]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:10][n:11]2)[cH:17][cH:18]1.[ClH:21].[Li+:20].[OH-:19]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[s:8][c:9]([C:12](=[O:13])[OH:14])[cH:10][n:11]2)[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCOC(=O)c1cnc(Oc2ccc(Cl)cc2)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(Oc2ccc(Cl)cc2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1cnc(Oc2ccc(Cl)cc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |